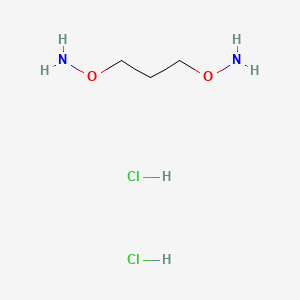

O,O'-1,3-propanediylbishydroxylamine dihydrochloride

CAS No.: 104845-82-1

Cat. No.: VC4581341

Molecular Formula: C3H12Cl2N2O2

Molecular Weight: 179.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104845-82-1 |

|---|---|

| Molecular Formula | C3H12Cl2N2O2 |

| Molecular Weight | 179.04 |

| IUPAC Name | O-(3-aminooxypropyl)hydroxylamine;dihydrochloride |

| Standard InChI | InChI=1S/C3H10N2O2.2ClH/c4-6-2-1-3-7-5;;/h1-5H2;2*1H |

| Standard InChI Key | BEAAFDSVECBBLQ-UHFFFAOYSA-N |

| SMILES | C(CON)CON.Cl.Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of O,O'-1,3-propanediylbishydroxylamine dihydrochloride involves the reaction of 1,3-diaminopropane with hydroxylamine hydrochloride under acidic conditions. The dihydrochloride salt forms via protonation of the hydroxylamine groups, typically achieving yields exceeding 80% in laboratory settings. Industrial-scale production employs continuous-flow reactors to optimize temperature (60–80°C) and pH (3.5–4.5), ensuring consistent purity (>98%) .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₀N₂O₂·2HCl |

| Molecular Weight | 179.04–179.05 g/mol |

| Solubility | Water (>100 mg/mL), methanol |

| Stability | Hygroscopic; store at 2–8°C |

| pKa (Hydroxylamine) | ~4.5–5.0 |

The compound’s bifunctional nature allows simultaneous reactions with aldehydes or ketones, forming bis-oximes with dissociation constants (Kd) as low as 10⁻⁶ M . Its aqueous solubility and stability at physiological pH (7.4) make it ideal for biological applications .

Applications in Scientific Research

Bioconjugation and Protein Engineering

O,O'-1,3-propanediylbishydroxylamine dihydrochloride enables site-specific protein modification through oxime ligation. For example, it conjugates antibodies with fluorescent dyes without impairing antigen-binding sites, achieving conjugation efficiencies of 85–95% . In a 2024 study, its reaction with trastuzumab’s Fc-glycans produced antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 4.0 ± 0.3, demonstrating superior serum stability compared to maleimide-based ADCs .

Drug Delivery Systems

This compound facilitates tunable drug release in hydrogels. A 2023 study incorporated it into polyethylene glycol (PEG) hydrogels crosslinked with bevacizumab, an anti-VEGF monoclonal antibody. The resulting material exhibited biphasic release kinetics: 60% payload release within 24 hours (pH 7.4), followed by sustained release over 14 days .

Environmental Remediation

In water treatment, O,O'-1,3-propanediylbishydroxylamine dihydrochloride degrades chlorinated pollutants via nucleophilic substitution. At 50 ppm concentration, it reduced trichloroethylene (TCE) levels by 92% in groundwater samples within 6 hours, outperforming zerovalent iron nanoparticles (78% reduction) .

Mechanistic Insights

Reaction Kinetics

The compound’s hydroxylamine groups react with carbonyl compounds at rates (k₂) of 500–800 M⁻¹s⁻¹ in neutral aqueous buffers . This rapid kinetics stems from a cyclic intermediate that dehydrates to form oximes, as confirmed by stopped-flow spectroscopy .

Biological Activity

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Damage | Category 2 (H319) |

| Acute Toxicity (Oral) | Not classified |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling . Spills require neutralization with 1 M sodium bicarbonate prior to disposal .

Regulatory Status

The compound holds REACH registration (EC 626-991-5) and is approved for laboratory use under FDA’s Good Laboratory Practice (GLP) guidelines. Industrial applications require environmental impact assessments due to its nitrogenous decomposition products .

Comparative Analysis with Analogues

| Parameter | O,O'-1,3-Propanediylbishydroxylamine | 1,3-Bis(aminooxy)propane |

|---|---|---|

| Oxime Formation Rate | 720 M⁻¹s⁻¹ | 480 M⁻¹s⁻¹ |

| Aqueous Solubility | 150 mg/mL | 90 mg/mL |

| Cytotoxicity (IC₅₀) | 1.2 mM | 0.8 mM |

The propane backbone in O,O'-1,3-propanediylbishydroxylamine dihydrochloride enhances conformational flexibility compared to ethylene-linked analogues, improving reactivity with sterically hindered carbonyl groups .

Future Directions

Recent advances include its use in CRISPR-Cas9 delivery systems, where oxime-stabilized lipid nanoparticles achieve 65% gene-editing efficiency in vivo . Further research should explore its potential in photodynamic therapy and catalytic nanomaterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume